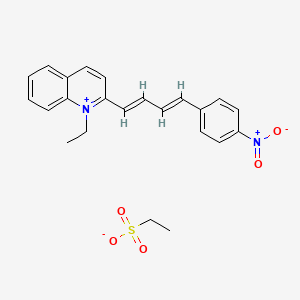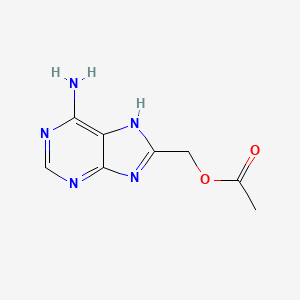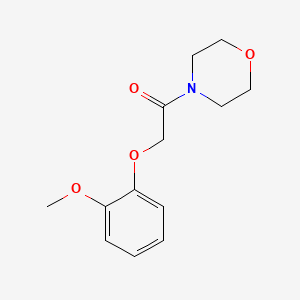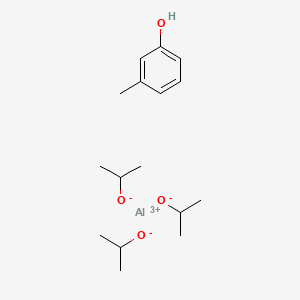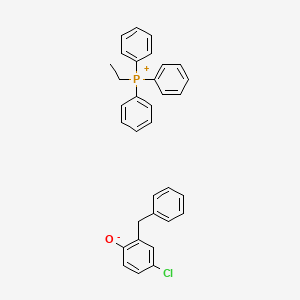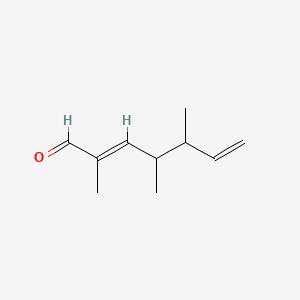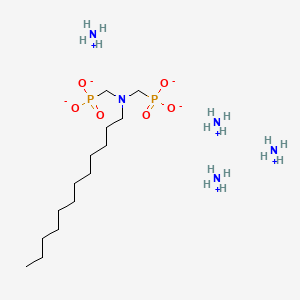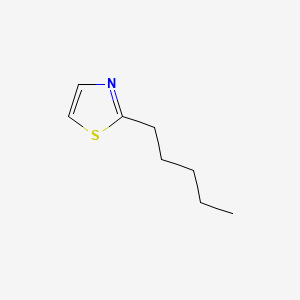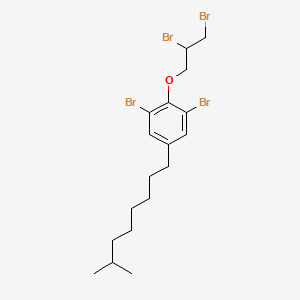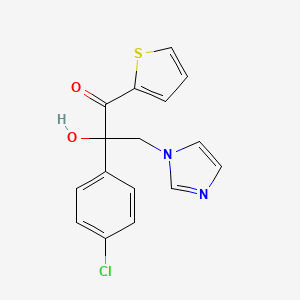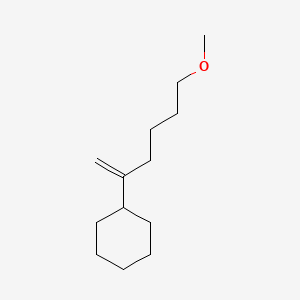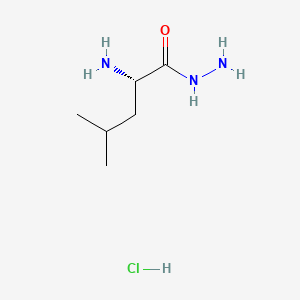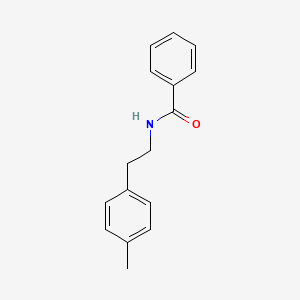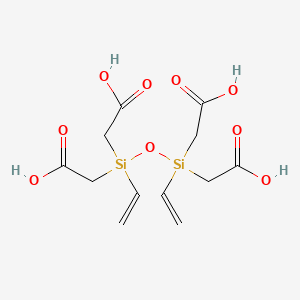
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is an organosilicon compound with the chemical formula C12H18O9Si2. It is a colorless liquid known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two vinyl groups attached to a disiloxane backbone, making it a valuable intermediate in organic synthesis and polymer chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by acetylation. The reaction typically involves the use of a catalyst such as Karstedt’s catalyst to facilitate the addition of vinyl groups to the disiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and acetylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
化学反应分析
Types of Reactions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylgermane, trichlorogermane, and various catalysts such as Karstedt’s catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in further chemical synthesis or as intermediates in the production of polymers and other materials .
科学研究应用
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The vinyl groups allow for versatile chemical modifications, enabling the compound to interact with different molecular targets and pathways .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A similar compound with a tetramethyl structure instead of tetraacetate.
Vinylmethyldimethoxysilane: Another organosilicon compound with vinyl groups attached to a siloxane backbone.
Uniqueness
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is unique due to its tetraacetate functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over chemical modifications .
属性
CAS 编号 |
84682-37-1 |
|---|---|
分子式 |
C12H18O9Si2 |
分子量 |
362.44 g/mol |
IUPAC 名称 |
2-[[bis(carboxymethyl)-ethenylsilyl]oxy-(carboxymethyl)-ethenylsilyl]acetic acid |
InChI |
InChI=1S/C12H18O9Si2/c1-3-22(5-9(13)14,6-10(15)16)21-23(4-2,7-11(17)18)8-12(19)20/h3-4H,1-2,5-8H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI 键 |
BDESLAZHTITSBH-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si](CC(=O)O)(CC(=O)O)O[Si](CC(=O)O)(CC(=O)O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


